molecular formula C21H26N4O3 B10995439 4-benzyl-N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide

4-benzyl-N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide

Cat. No.: B10995439
M. Wt: 382.5 g/mol
InChI Key: OSTBLMOCDURTLR-UHFFFAOYSA-N
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Description

4-benzyl-N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring, a benzyl group, and a methoxyphenyl group. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide typically involves multiple steps. One common method includes the reaction of 1-(3-amino-4-(benzyloxy)phenyl)-2-(benzyl(1-(4-methoxyphenyl)amine) with an appropriate carboxylic acid derivative under controlled conditions . The reaction is usually carried out in a solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-benzyl-N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxyphenyl groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-benzyl-N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-benzyl-N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and affecting cellular pathways. For instance, it may act as an inhibitor of certain kinases, thereby modulating signal transduction pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-methoxyphenyl)amino)methyl-N,N-dimethylaniline
  • 2-methoxy-5-(phenylamino)methylphenol
  • 4-methoxyamphetamine

Uniqueness

Compared to similar compounds, 4-benzyl-N-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}piperazine-1-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its piperazine ring and benzyl group provide additional sites for chemical modification, making it a valuable scaffold for drug development and other applications .

Properties

Molecular Formula

C21H26N4O3

Molecular Weight

382.5 g/mol

IUPAC Name

4-benzyl-N-[2-(4-methoxyanilino)-2-oxoethyl]piperazine-1-carboxamide

InChI

InChI=1S/C21H26N4O3/c1-28-19-9-7-18(8-10-19)23-20(26)15-22-21(27)25-13-11-24(12-14-25)16-17-5-3-2-4-6-17/h2-10H,11-16H2,1H3,(H,22,27)(H,23,26)

InChI Key

OSTBLMOCDURTLR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CNC(=O)N2CCN(CC2)CC3=CC=CC=C3

Origin of Product

United States

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